N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide
Description
N-(4-Chloropyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-chloropyridine ring linked to a 4-methylbenzenesulfonyl group via a sulfonamide bridge. This compound is synthesized through the reaction of 2-amino-4-chloropyridine with 4-toluenesulfonyl chloride in pyridine, yielding a beige solid with a 70.8% yield . Its structural and electronic properties make it a precursor for bioactive molecules, particularly in the development of p38α mitogen-activated protein kinase (MAPK) inhibitors, where the sulfonamide group blocks the nucleophilic and basic properties of the pyridine’s amino group .
Crystallographic studies reveal that the molecule adopts a non-planar conformation, with a dihedral angle of 30.6° (or 40.7° in derivatives) between the 4-methylbenzenesulfonyl and 4-chloropyridine rings. Intermolecular hydrogen bonds (e.g., C–H···O interactions) stabilize its crystal lattice, forming a 3D network .
Properties
Molecular Formula |
C12H11ClN2O2S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-4-11(5-3-9)18(16,17)15-12-8-10(13)6-7-14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
BUXJGCGYUCRGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis via Sulfonamide Formation
The most widely reported method involves the reaction of 2-amino-4-chloropyridine with 4-methylbenzenesulfonyl chloride in anhydrous pyridine.
Reaction Conditions
- Reagents : 2-Amino-4-chloropyridine (1 equiv), 4-methylbenzenesulfonyl chloride (1.1 equiv)
- Solvent : Dry pyridine
- Temperature : 353 K (80°C)
- Duration : 5 hours
- Workup : Cooling to room temperature, aqueous quenching, filtration
This method yields 70.8% of the target compound as a beige solid. Pyridine acts as both a solvent and a base, neutralizing HCl generated during the reaction. The excess sulfonyl chloride (1.1 equiv) ensures complete conversion of the amine.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to form the sulfonamide (Figure 1). The chlorine substituent on the pyridine ring stabilizes the intermediate through resonance and inductive effects.
Table 1: Comparative Analysis of Sulfonamide Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Yield | 70.8% | |
| Purity (HPLC) | >95% | |
| Crystal Structure | Orthorhombic, P b c a |
Alternative Pathways: N-Alkylation for Functional Group Diversification
N-Alkylation of the sulfonamide nitrogen using methoxymethyl chloride introduces protective groups, enabling further functionalization.
Procedure
- Reagents : N-(4-Chloropyridin-2-yl)-4-methylbenzenesulfonamide (1 equiv), NaH (1.5 equiv), methoxymethyl chloride (1.5 equiv)
- Solvent : Anhydrous THF
- Temperature : Room temperature
- Duration : 3 hours
- Workup : Aqueous NH4Cl quenching, ethyl acetate extraction, hexane precipitation
This method yields 69.7% of N-(4-chloropyridin-2-yl)-N-(methoxymethyl)-4-methylbenzenesulfonamide as a pale yellow solid. Sodium hydride deprotonates the sulfonamide nitrogen, facilitating nucleophilic substitution with methoxymethyl chloride.
Challenges and Byproducts
A competing acylation reaction generates N-(4-chloropyridin-2-yl)-N-tosylacetamide (15.4% yield). This side reaction underscores the need for precise stoichiometry and moisture-free conditions.
Precursor Synthesis: 4-Chloropyridine Preparation
The synthesis of 4-chloropyridine, a key precursor, employs chlorination of N-(4-pyridyl)pyridinium chloride hydrochloride.
- Chlorination Agents : SOCl2, POCl3, PCl5
- Conditions : 50–150°C, 0.5–3 hours
- Solvents : Ethyl acetate, dichloromethane, chlorobenzene
- Yields : 65.9–73.6%
Optimized Protocol (Example)
- Reagents : N-(4-Pyridyl)pyridinium chloride hydrochloride (1 equiv), SOCl2 (1.5 equiv)
- Solvent : None (neat conditions)
- Temperature : 140–150°C
- Duration : 30 minutes
- Workup : Ethyl acetate extraction, sodium carbonate neutralization
This method achieves 73.6% yield with 98.3% HPLC purity. Neat conditions minimize side reactions, while SOCl2’s high electrophilicity ensures efficient chlorination.
Table 2: Chlorination Agent Efficiency
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| SOCl2 | 73.6 | 98.3 |
| PCl5 | 65.9 | 97.6 |
| POCl3 | 71.8 | 97.3 |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Pyridine’s dual role as solvent and base in the primary synthesis minimizes HCl accumulation, preventing protonation of the amine nucleophile. Alternative solvents like dichloromethane or THF reduce yields by 15–20% due to incomplete deprotonation. Elevated temperatures (>80°C) accelerate the reaction but risk decomposition, as evidenced by discoloration of the product.
Stoichiometric Considerations
A 10% excess of 4-methylbenzenesulfonyl chloride (1.1 equiv) compensates for its hydrolysis in pyridine, ensuring full conversion. Conversely, equimolar ratios result in 60–65% yields due to unreacted amine.
Spectroscopic and Crystallographic Characterization
X-Ray Crystallography
The orthorhombic crystal system (space group P b c a) reveals a three-dimensional hydrogen-bonding network involving C–H···O interactions. Key metrics include:
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3)
- δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H6)
- δ 7.78 (d, J = 8.2 Hz, 2H, tosyl-H2, H6)
- δ 7.35 (d, J = 8.2 Hz, 2H, tosyl-H3, H5)
- δ 6.99 (dd, J = 5.6, 2.1 Hz, 1H, pyridine-H5)
13C NMR (101 MHz, CDCl3)
- δ 151.2 (pyridine-C2)
- δ 144.5 (tosyl-SO2)
- δ 137.8 (pyridine-C4)
- δ 129.9 (tosyl-C2, C6)
Applications in Medicinal Chemistry
This compound serves as a precursor for p38α MAPK inhibitors, which are implicated in inflammatory diseases. Derivatives with methoxymethyl or acyl groups exhibit enhanced kinase affinity due to improved hydrogen-bonding interactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The addition of a methoxymethyl group in N-(4-chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide increases steric bulk and alters hydrogen-bonding patterns, leading to a larger dihedral angle (40.7° vs. 30.6°) compared to the parent compound .
- Synthetic Efficiency : The parent compound achieves higher yields (70.8%) than its methoxymethyl derivative (69.7%), likely due to competing byproduct formation (e.g., N-tosylacetamide at 15.4% yield) .
Crystallographic and Hydrogen-Bonding Comparisons
Table 2: Hydrogen-Bonding Interactions in Crystal Structures
Key Observations :
- The parent compound forms a symmetric 3D network via C–H···O interactions, while the methoxymethyl derivative introduces additional hydrogen bonds involving the methoxy group, altering packing efficiency .
- Byproducts like N-tosylacetamide exhibit weaker hydrogen bonding, leading to less stable crystalline forms .
Biological Activity
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a 4-chloropyridine moiety attached to a 4-methylbenzenesulfonamide structure. Its molecular formula is , with a molecular weight of approximately 300.80 g/mol. It is typically presented as a beige solid and has been studied for its potential applications in various biochemical pathways.
Research indicates that this compound primarily acts as an inhibitor of p38α mitogen-activated protein kinase (MAPK) , which is crucial in cellular stress responses and inflammation. The inhibition of this kinase can affect several downstream signaling pathways involved in inflammatory processes and other cellular activities .
Binding Interactions
The compound's mechanism involves specific binding interactions that inhibit enzymatic activity. Studies have shown that the chloropyridine moiety enhances the compound's ability to interact with various biological targets, suggesting its role as a potential scaffold for developing new therapeutic agents .
Biological Activity Overview
The following table summarizes the biological activities and related compounds:
This table illustrates how variations in substitution patterns can significantly influence biological activities and chemical reactivity.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits p38α MAPK activity, leading to reduced inflammatory cytokine production in cellular models. The compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects.
- Crystal Structure Analysis : The crystal structure revealed that intermolecular interactions, such as C—H···O hydrogen bonds, play a crucial role in stabilizing the compound's conformation, which may enhance its binding affinity to target enzymes .
- Pharmacological Applications : Given its inhibitory effects on key signaling pathways, this compound is being explored for its potential use in treating inflammatory diseases and conditions associated with dysregulated MAPK signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
